(R)-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID
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Overview
Description
®-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid is a chiral compound with a thiomorpholine ring, a benzyloxycarbonyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and thiols, under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for ®-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid is explored for its potential as a drug candidate or as a pharmacophore in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the thiomorpholine ring can interact with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
Thiomorpholine-3-carboxylic acid: Lacks the benzyloxycarbonyl group, leading to different reactivity and applications.
Benzyloxycarbonyl derivatives: Compounds with the benzyloxycarbonyl group but different core structures.
Uniqueness
®-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid is unique due to its combination of a chiral thiomorpholine ring and a benzyloxycarbonyl group, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(3R)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXFICHATDLTHT-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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